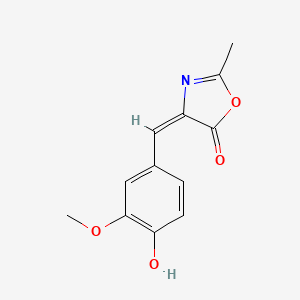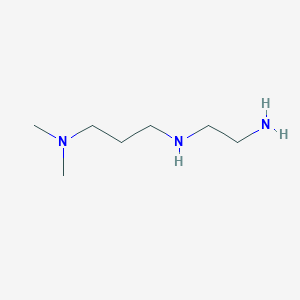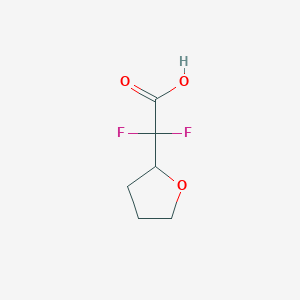![molecular formula C22H12ClFN2O3S2 B12122412 (4E)-5-(3-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12122412.png)
(4E)-5-(3-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-5-(3-chlorophényl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophène-2-yl)méthylidène]pyrrolidine-2,3-dione est un composé organique complexe qui présente une combinaison unique de groupes fonctionnels, notamment un groupe chlorophényle, une partie fluorobenzothiazole et un substituant hydroxythiophénylméthylidène. Ce composé est d'intérêt dans divers domaines de la recherche scientifique en raison de ses activités biologiques potentielles et de sa réactivité chimique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la (4E)-5-(3-chlorophényl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophène-2-yl)méthylidène]pyrrolidine-2,3-dione implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation de la structure de base de la pyrrolidine-2,3-dione, suivie de l'introduction des groupes chlorophényle et fluorobenzothiazole par diverses réactions de couplage. La dernière étape implique l'ajout du groupe hydroxythiophénylméthylidène dans des conditions spécifiques pour garantir la configuration et la pureté souhaitées du composé.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées pour améliorer le rendement et réduire les coûts. Cela inclut l'utilisation de réacteurs à haut débit, de techniques de purification avancées et de mesures strictes de contrôle de la qualité pour garantir la cohérence et l'extensibilité.
Analyse Des Réactions Chimiques
Types de réactions
(4E)-5-(3-chlorophényl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophène-2-yl)méthylidène]pyrrolidine-2,3-dione peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Le composé peut être réduit pour modifier les doubles liaisons ou les cycles aromatiques.
Substitution : Les atomes d'halogène dans les groupes chlorophényle et fluorobenzothiazole peuvent être substitués par d'autres groupes fonctionnels.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium aluminium et des nucléophiles pour les réactions de substitution. Les conditions réactionnelles varient en fonction de la transformation souhaitée, impliquant généralement des températures contrôlées et des atmosphères inertes.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans les cycles aromatiques.
Applications de la recherche scientifique
(4E)-5-(3-chlorophényl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophène-2-yl)méthylidène]pyrrolidine-2,3-dione a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme composé de tête pour le développement de nouveaux agents thérapeutiques.
Industrie : Utilisé dans le développement de matériaux avancés et de capteurs chimiques.
Mécanisme d'action
Le mécanisme d'action de la (4E)-5-(3-chlorophényl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophène-2-yl)méthylidène]pyrrolidine-2,3-dione implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
(4E)-5-(3-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of (4E)-5-(3-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
(4E)-5-(3-chlorophényl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophène-2-yl)méthylidène]pyrrolidine-2,3-dione : présente des similitudes avec d'autres composés contenant des parties chlorophényle, fluorobenzothiazole et pyrrolidine-2,3-dione.
Composés interhalogènes : Les molécules contenant différents atomes d'halogène, comme le brome et l'iode, présentent des schémas de réactivité similaires.
Unicité
L'unicité de la (4E)-5-(3-chlorophényl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophène-2-yl)méthylidène]pyrrolidine-2,3-dione réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour la recherche et le développement ciblés dans divers domaines scientifiques.
Propriétés
Formule moléculaire |
C22H12ClFN2O3S2 |
|---|---|
Poids moléculaire |
470.9 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H12ClFN2O3S2/c23-12-4-1-3-11(9-12)18-17(19(27)15-5-2-8-30-15)20(28)21(29)26(18)22-25-14-7-6-13(24)10-16(14)31-22/h1-10,18,28H |
Clé InChI |
HRMSMAMQHMHPAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-(furan-2-ylmethyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12122330.png)


![1-[(2,5-Dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B12122340.png)

![Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate](/img/structure/B12122349.png)

![3-[(3-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12122365.png)
![N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide](/img/structure/B12122369.png)




![2-methyl-3-pentyl-5aH-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B12122408.png)
